molecular formula C18H12N2O B8329530 6-(Naphthalene-1-yl)-3H-quinazolin-4-one

6-(Naphthalene-1-yl)-3H-quinazolin-4-one

Cat. No.: B8329530
M. Wt: 272.3 g/mol
InChI Key: VOANTQSCAPONQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Naphthalene-1-yl)-3H-quinazolin-4-one ( 677298-24-7) is an organic compound with the molecular formula C18H12N2O and a molecular weight of 272.3 g/mol . It belongs to the quinazolinone class, a privileged scaffold in medicinal chemistry known for its diverse and significant pharmacological activities . Researchers value this scaffold for its potential in multiple therapeutic areas. Quinazolinone derivatives have demonstrated substantial anticancer and antitumor activity by acting as inhibitors of tubulin polymerization, a key mechanism for halting the proliferation of cancer cells . Furthermore, the core structure is recognized for its broad-spectrum antimicrobial properties . Specifically, structurally complex quinazolinones have shown promising activity against challenging pathogens such as Staphylococcus aureus (including methicillin-resistant MRSA strains) and Mycobacterium tuberculosis H37Rv, indicating their value in developing new anti-infective agents . The naphthalene substituent in this particular derivative is a key structural feature that can enhance interactions with biological targets through π-π stacking and influence the compound's overall lipophilicity, which can be critical for optimizing cell membrane permeability and bioavailability. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

6-naphthalen-1-yl-3H-quinazolin-4-one

InChI

InChI=1S/C18H12N2O/c21-18-16-10-13(8-9-17(16)19-11-20-18)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,19,20,21)

InChI Key

VOANTQSCAPONQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)N=CNC4=O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 6 Naphthalene 1 Yl 3h Quinazolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 6-(Naphthalene-1-yl)-3H-quinazolin-4-one, a combination of ¹H NMR, ¹³C NMR, and 2D-NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the quinazolinone core and the naphthalene (B1677914) ring. The N-H proton of the quinazolinone ring is expected to appear as a broad singlet in the downfield region, typically above 12.0 ppm, due to its acidic nature. The aromatic protons will resonate in the range of 7.0-9.0 ppm. The protons on the quinazolinone ring (H-2, H-5, H-7, H-8) and the seven protons of the naphthalene ring would exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The proton at C-5 of the quinazolinone ring, being adjacent to the bulky naphthalene substituent, may show a distinct chemical shift. For the isomeric compound 2-(Naphthalen-1-yl)quinazolin-4(3H)-one, aromatic protons have been observed in the 7.55-8.23 ppm range. rsc.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The most downfield signal would correspond to the carbonyl carbon (C-4) of the quinazolinone ring, typically appearing around 162 ppm. rsc.org The spectrum would also show signals for the other 17 carbons, including the C-2 of the quinazolinone and the 10 carbons of the naphthalene ring, as well as the remaining carbons of the quinazolinone structure. The chemical shifts for the carbons of the 2-(naphthalen-1-yl) isomer appear between 121 and 154 ppm. rsc.orgrsc.org

2D-NMR Techniques: To definitively assign the complex aromatic signals, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the quinazolinone and naphthalene ring systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

Expected ¹H and ¹³C NMR Data

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
N-H>12.0 (broad singlet)-
C=O (C-4)-~162
Quinazolinone Aromatic C-H7.2 - 8.5 (multiplets)115 - 150
Naphthalene Aromatic C-H7.4 - 8.2 (multiplets)120 - 135
Quaternary Carbons (Ar-C)-120 - 155

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. nih.govresearchgate.net

The most prominent peaks would include:

N-H Stretching: A moderate to sharp band in the region of 3200-3100 cm⁻¹, corresponding to the N-H bond of the amide group within the quinazolinone ring.

Aromatic C-H Stretching: Multiple weak to sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of the C-H bonds on the aromatic rings of both the quinazolinone and naphthalene moieties.

C=O Stretching: A strong, sharp absorption band in the range of 1690-1660 cm⁻¹ is the hallmark of the carbonyl (amide) group in the quinazolinone ring. nih.govsapub.org

C=C and C=N Stretching: A series of medium to strong bands in the 1620-1450 cm⁻¹ region, representing the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the fused aromatic systems.

Expected IR Absorption Data

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3100Moderate
Aromatic C-H Stretch3100 - 3000Weak to Moderate
C=O Stretch (Amide)1690 - 1660Strong, Sharp
Aromatic C=C and C=N Stretch1620 - 1450Moderate to Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₈H₁₂N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. nih.govnih.gov

The expected monoisotopic mass for the molecular ion [M+H]⁺ is approximately 273.1028 m/z.

The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) would likely involve characteristic losses from the quinazolinone and naphthalene rings. Plausible fragmentation pathways could include:

Initial loss of small neutral molecules such as CO or HCN from the quinazolinone ring.

Cleavage at the bond connecting the naphthalene and quinazolinone rings, leading to fragments corresponding to the naphthalene cation (m/z 127) or the quinazolinone cation.

Further fragmentation of the naphthalene or quinazolinone ring systems.

Analysis of these fragments helps to confirm the connectivity of the two major ring systems in the molecule.

X-ray Crystallography for Precise Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not reported in the searched literature, analysis of related quinazolinone structures suggests key architectural features. nih.govmdpi.com

An X-ray analysis would be expected to show that the quinazolinone ring system is largely planar. The naphthalene ring would be twisted at an angle relative to the quinazolinone plane due to steric hindrance. The analysis would also reveal intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which often leads to the formation of dimeric structures or extended chains in the crystal lattice. nih.gov Pi-stacking interactions between the aromatic rings are also likely to play a role in the crystal packing.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to verify the empirical formula and assess the purity of a synthesized sample. For this compound, with the molecular formula C₁₈H₁₂N₂O, the theoretical elemental composition can be calculated precisely. researchgate.netsapub.orgtandfonline.com

Experimental values that fall within ±0.4% of the theoretical values are generally considered confirmation of the compound's purity and elemental composition.

Calculated Elemental Composition for C₁₈H₁₂N₂O

ElementTheoretical Percentage (%)
Carbon (C)79.40
Hydrogen (H)4.44
Nitrogen (N)10.29

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA provides valuable information about the thermal stability and decomposition profile of a compound. While no specific TGA data for this compound was found, a typical analysis would involve heating a small sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

The resulting TGA curve would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. The analysis can reveal whether the decomposition occurs in a single step or multiple steps and can provide insights into the composition of the final residue. For a stable heterocyclic compound like this, decomposition would be expected to occur at a relatively high temperature.

Pharmacological Targets and Mechanistic Investigations of 6 Naphthalene 1 Yl 3h Quinazolin 4 One Derivatives in Vitro and Preclinical Focus

Diverse Biological Activities Exhibited by Quinazolinone Derivatives

The 4(3H)-quinazolinone nucleus is considered a "privileged structure" due to its ability to interact with multiple biological targets. nih.gov This has led to the development of numerous derivatives with a broad spectrum of activities. Research has consistently shown that modifications to the quinazolinone ring system can yield compounds with potent biological effects, such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. nih.govmdpi.comnih.govnih.gov The incorporation of different chemical moieties, such as a naphthalene (B1677914) ring, can further modulate this activity, leading to compounds with enhanced potency and specific mechanistic actions. eco-vector.comnih.gov

Anticancer Potential: Underlying Mechanisms and Specific Protein Targets

Quinazolinone derivatives are well-established as a promising class of anticancer agents, with some compounds having been successfully developed into clinically approved drugs. nih.govarabjchem.org Their antitumor effects are exerted through several key mechanisms, including the inhibition of critical enzymes involved in cell signaling, disruption of cell division processes, and the induction of programmed cell death. nih.govmdpi.com

A primary mechanism for the anticancer activity of many quinazolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs). mdpi.com RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial regulators of cell proliferation, survival, and angiogenesis; their upregulation is a common feature in many cancers. mdpi.comnih.gov Quinazolinone-based molecules have been designed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs). arabjchem.orgbrieflands.com

Notably, the introduction of a naphthyl group has been shown to be effective in targeting these kinases. For instance, a naphthyl-substituted aryloxyquinazoline derivative demonstrated remarkable potency against VEGFR-2, with a half-maximal inhibitory concentration (IC50) of 30 nM. mdpi.com Further molecular docking studies on 3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its S-alkylated derivatives have also suggested favorable binding interactions with the VEGFR-2 target site. researchgate.net Other quinazolinone derivatives have shown potent, low-nanomolar inhibition against EGFR. brieflands.com

Table 1: Selected Quinazolinone Derivatives as RTK Inhibitors

Compound Class Target Kinase Potency (IC₅₀)
Naphthyl-substituted aryloxyquinazoline VEGFR-2 30 nM mdpi.com
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one EGFR-TK 1.37 nM brieflands.com
Quinazolinone hydrazide triazole derivative (CM9) MET ~37-66% inhibition at 10-50 µM frontiersin.orgnih.gov

Another key anticancer mechanism of quinazolinone derivatives is their ability to interfere with the normal progression of the cell cycle, a fundamental process for cell division and proliferation. nih.gov Several derivatives have been shown to induce cell cycle arrest, particularly at the G2/M transition phase. nih.govnih.gov This prevents cancer cells from entering mitosis, thereby halting their replication.

A novel quinazoline (B50416) derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov Significantly, a close structural analog of the subject compound, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, also induced G2/M cell cycle arrest, an effect consistent with its role as an inhibitor of tubulin polymerization. rsc.org The induction of G2/M arrest is a direct consequence of disrupting the mitotic spindle, a critical structure for cell division. nih.govrsc.org

Beyond halting proliferation, effective anticancer agents must also induce cancer cell death. Quinazolinone derivatives have been shown to be potent inducers of apoptosis, or programmed cell death. nih.govnih.gov This is often achieved through the intrinsic, or mitochondrial, pathway. nih.gov

Mechanistic studies have revealed that these compounds can cause a loss of mitochondrial membrane potential, leading to the cytosolic release of cytochrome c. nih.gov This event triggers a cascade of intracellular enzymes known as caspases, including pro-caspases-3 and 9, which execute the apoptotic program. nih.gov The process is further characterized by changes in nuclear morphology, DNA fragmentation, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov For example, the quinazoline derivative 04NB-03 induces apoptosis in a manner dependent on the generation of reactive oxygen species (ROS). nih.gov Similarly, quinazolinone hydrazide triazole derivatives have also been confirmed to induce apoptosis in cancer cells. frontiersin.orgnih.gov

Microtubules are essential components of the cellular cytoskeleton and form the mitotic spindle required for cell division, making them a key target for anticancer drugs. nih.gov Several quinazolinone derivatives function as microtubule-destabilizing agents by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.govrsc.orgresearchgate.net

Research has identified 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one as a potent inhibitor of tubulin polymerization. rsc.org Molecular modeling has shown that this compound interacts within the colchicine binding pocket of tubulin. rsc.org This disruption of microtubule dynamics leads to the previously mentioned G2/M cell cycle arrest and potent, broad-spectrum cytotoxicity against a wide panel of human cancer cell lines. rsc.org The 1-naphthyl derivative, in particular, exhibited exceptionally high potency, with growth inhibition values below 50 nM against several cell lines. rsc.org

Table 2: Cytotoxicity of 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one

Cancer Cell Line Cancer Type Potency (GI₅₀)
HT29 Colon <50 nM rsc.org
U87 Glioblastoma <50 nM rsc.org
A2780 Ovarian <50 nM rsc.org
H460 Lung <50 nM rsc.org

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antituberculosis)

The quinazolinone scaffold is also a source of potent antimicrobial agents, with derivatives showing efficacy against a wide range of pathogens. researchgate.netnih.govnih.gov The mechanism of action for their antibacterial effects is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. nih.govmdpi.com

Antibacterial and Antifungal Activity: Quinazolinone derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov Specifically, it has been proven that quinazolinone derivatives containing a naphthyl radical exhibit pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Many synthesized derivatives show good activity against E. coli and various fungal strains, including Candida albicans and Aspergillus niger. nih.govnih.gov Structure-activity relationship studies have revealed that substitutions on the quinazolinone ring, such as halogens, can significantly enhance antimicrobial activity. nih.gov

Antiviral Activity: The antiviral potential of quinazolinones has been explored against several viruses. nih.govacs.orgnih.gov Newly designed quinazolinone-based molecules have shown promising broad-spectrum antiviral activity against adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. nih.gov Other derivatives have exhibited potent activity against both Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values as low as 86 nM. acs.org The mechanism for some of these compounds involves the inhibition of viral enzymes, such as the papain-like protease of SARS-CoV-2. nih.gov

Antituberculosis Activity: With the rise of drug-resistant tuberculosis, new therapeutic agents are urgently needed. ijprajournal.comnih.gov Quinazolinone derivatives have emerged as a promising class of compounds with significant antitubercular activity. ijprajournal.commdpi.comnih.govdovepress.com Various synthesized compounds have exhibited antimycobacterial activity against strains such as Mycobacterium tuberculosis, Mycobacterium avium, and multi-drug resistant strains of M. tuberculosis. mdpi.comnih.gov For example, certain 2,3-dihydroquinazolinone derivatives showed potent activity against the H37Rv strain of M. tuberculosis with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. mdpi.com

Table 3: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound Class/Derivative Target Organism Activity Metric Potency
2,3-Dihydroquinazolinones (3l, 3m) M. tuberculosis H37Rv MIC 2 µg/mL mdpi.com
2,3-Dihydroquinazolinone (3k) M. tuberculosis (MDR strain) MIC 16 µg/mL mdpi.com
4-(S-Butylthio)quinazoline Atypical mycobacteria - More active than isoniazide nih.gov
Trisubstituted quinazolinone (22, 27, 47) Zika Virus (ZIKV), Dengue Virus (DENV) EC₅₀ As low as 86 nM acs.org
Myricetin-quinazolinone hybrid (L18) Xanthomonas axonopodis pv. citri EC₅₀ 16.9 µg/mL nih.govacs.org
Inhibition of Bacterial Growth and Biofilm Formation

Research indicates that the introduction of a naphthyl group to the quinazolin-4(3H)-one scaffold can confer antimicrobial properties. Specifically, derivatives bearing a naphthyl radical have been noted for their pronounced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The lipophilic nature of the naphthalene ring is thought to enhance the compound's ability to penetrate bacterial cell membranes.

While the general class of quinazolin-4(3H)-ones has been investigated for the ability to inhibit biofilm formation, particularly in species like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), specific studies detailing the anti-biofilm mechanisms of 6-(naphthalene-1-yl)-3H-quinazolin-4-one derivatives are not extensively detailed in the current scientific literature. researchgate.netnih.govnih.govrsc.org The proposed general mechanism for quinazolinones involves the disruption of quorum sensing pathways, which are critical for biofilm establishment and maturation. nih.gov For instance, certain derivatives have been shown to inhibit the quorum sensing transcriptional regulator PqsR in P. aeruginosa, leading to a reduction in exopolysaccharide production and twitching motility, both of which are essential for biofilm integrity. nih.gov

Antifungal Mechanisms of Action

Quinazolinone derivatives have been broadly evaluated for their fungicidal properties against various plant and human pathogenic fungi. mdpi.comnih.govnih.gov However, specific mechanistic studies focusing on derivatives containing a 6-naphthalene substituent are limited. The proposed antifungal action for the broader quinazolinone class often involves the inhibition of crucial fungal enzymes or disruption of cell wall synthesis, but detailed molecular targets for naphthalene-substituted variants have not been fully elucidated in the reviewed literature.

Antiviral Targeting Strategies (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a validated target for antiviral drug development due to its essential role in viral replication. nih.gov The quinazolin-4-one scaffold has been explored as a basis for non-covalent Mpro inhibitors. nih.govmdpi.com

In a structure-activity relationship (SAR) study of quinazolin-4-one-based SARS-CoV-2 Mpro inhibitors, a derivative was synthesized where a phenyl group at the 2-position was replaced with a 1-naphthyl group (Compound B1). This modification, however, resulted in a significant decrease in inhibitory potency against the Mpro enzyme, as detailed in the table below. nih.gov This finding suggests that the steric bulk or specific electronic properties of the naphthalene ring in this position are not favorable for optimal binding within the Mpro active site compared to a substituted phenyl ring. nih.gov

Table 1: In Vitro Inhibitory Activity of a Naphthalene-Substituted Quinazolinone Derivative Against SARS-CoV-2 Mpro.
CompoundModificationTarget EnzymeIC50 (µM)
Parent Compound (19)2-phenyl-quinazolin-4-one base structureSARS-CoV-2 Mpro1.372 ± 0.047
Compound B1Replacement of phenyl with 1-naphthylSARS-CoV-2 Mpro> 20

Data sourced from a study on quinazolin-4-one-based Mpro inhibitors. nih.gov

Anti-inflammatory and Analgesic Properties and Their Molecular Basis

The quinazolinone scaffold is a core component of several molecules with anti-inflammatory activity. nih.govfabad.org.tr Studies have been conducted on 3-naphthalene-substituted quinazolinone derivatives to evaluate their anti-inflammatory potential. In an in vivo carrageenan-induced rat paw edema model, these derivatives demonstrated notable anti-inflammatory effects. mdpi.com The molecular basis for the anti-inflammatory activity of many quinazolinones is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. However, for the specific naphthalene derivatives tested, detailed mechanistic studies confirming COX inhibition or other molecular targets were not specified.

The anti-inflammatory activity of these derivatives, including a 6-bromo-substituted variant which was the most potent in its series, was compared to the standard drug phenylbutazone. mdpi.com

Table 2: Anti-inflammatory Activity of 3-Naphthalene-Substituted Quinazolinone Derivatives.
Compound ClassIn Vivo Assay% Inhibition of Edema
3-Naphthalene-substituted quinazolinonesCarrageenan-induced rat paw edema19.69 – 59.61%
Phenylbutazone (Reference)Carrageenan-induced rat paw edema38.9%

Data sourced from a review of analgesic and anti-inflammatory quinazolines. mdpi.com

Anticonvulsant Activity: Interactions with Neurotransmitter Receptors (e.g., GABA-A receptor)

The quinazolin-4-one core is famously associated with anticonvulsant and sedative-hypnotic activities, with methaqualone being a notable example. The primary mechanism for this activity involves positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. mdpi.comnih.gov Binding of these compounds to an allosteric site on the receptor enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which suppresses seizure activity. mdpi.com Despite the extensive research on quinazolinones as GABA-A receptor modulators, specific in vitro or preclinical studies detailing the interaction of this compound derivatives with this receptor were not identified in the reviewed literature.

Other Emerging Pharmacological Profiles (e.g., Antidiabetic, Anti-Alzheimer's Disease, Immunotropic, Antihypertensive, Antioxidant)

The versatility of the quinazolinone scaffold has led to its investigation across a wide array of other therapeutic areas.

Antidiabetic Activity : Naphthalene-incorporated compounds have been investigated as potential antidiabetic agents, with mechanisms including the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. mdpi.com The general class of quinazolinones has also been reviewed for its potential in managing diabetes. ekb.egsemanticscholar.org However, direct studies evaluating this compound derivatives for these specific targets are not prominent.

Anti-Alzheimer's Disease : The development of agents for Alzheimer's disease is a key area of research. Naphthalene derivatives have shown potential as anti-amyloidogenic agents, capable of inhibiting the aggregation of β-amyloid peptides, a hallmark of the disease. nih.govscispace.com Furthermore, the quinazoline scaffold is being explored for its role in developing multi-target agents against Alzheimer's, targeting pathways like cholinesterase inhibition and modulation of tau protein. nih.govmdpi.com A direct evaluation of a hybrid structure combining both the 6-naphthalene and quinazolinone moieties for anti-Alzheimer's activity has not been specifically reported in the literature reviewed.

Immunotropic Activity : A review of the scientific literature did not yield specific findings regarding the immunotropic or immunomodulatory properties of this compound derivatives.

Antihypertensive Activity : Quinazoline derivatives such as Prazosin (B1663645) are well-established antihypertensive drugs that act as α1-adrenergic receptor antagonists, leading to vasodilation. nih.govnih.gov While this is a known activity for the general scaffold, specific preclinical data on the antihypertensive effects of 6-naphthalene substituted derivatives were not found.

Antioxidant Activity : The potential for compounds to act as antioxidants is often evaluated through their ability to scavenge free radicals. While various quinazolinone derivatives have been assessed for antioxidant properties using standard assays, specific data quantifying the antioxidant capacity of this compound derivatives are not available in the reviewed literature. nih.govmdpi.com

In Vitro Biological Evaluation Methodologies

The pharmacological profiles of quinazolinone derivatives are established through a variety of standardized in vitro assays designed to measure their interaction with specific biological targets and their effects on cellular processes.

Enzyme Inhibition Assays :

Protease Inhibition : For antiviral studies targeting SARS-CoV-2 Mpro, Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays are commonly used. nih.gov These assays measure the cleavage of a fluorogenic substrate by the protease, where inhibition by a compound results in a reduced fluorescence signal. Bio-layer interferometry can also be used to measure the real-time binding and dissociation kinetics of an inhibitor to its target enzyme. nih.govmdpi.com

Glycosidase Inhibition : To assess antidiabetic potential, the inhibitory effects on α-glucosidase and α-amylase are measured using colorimetric assays with substrates like p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) and starch (for α-amylase).

Antimicrobial and Anti-Biofilm Assays :

Minimum Inhibitory Concentration (MIC) : The antibacterial and antifungal activities are typically quantified by determining the MIC using broth microdilution methods according to established guidelines.

Biofilm Inhibition Assay : The ability of a compound to prevent biofilm formation is often measured using a crystal violet staining assay in microtiter plates. The IC50 is determined as the concentration that reduces biofilm formation by 50%. nih.gov

Quorum Sensing Inhibition : Assays to measure the suppression of virulence factors, such as pyocyanin and elastase production in P. aeruginosa, are used to investigate the disruption of quorum sensing pathways.

Cell-Based Assays :

Cytotoxicity Assays : The effect of compounds on cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on various cell lines, including cancer cells and normal cell lines, to determine IC50 values. jst.vn

Antioxidant Capacity Assays :

Radical Scavenging Assays : The ability of a compound to scavenge free radicals is evaluated using spectrophotometric methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govnih.gov The activity is often expressed as an EC50 or IC50 value.

Reducing Power Assays : The ferric reducing antioxidant potential (FRAP) and cupric reducing antioxidant capacity (CUPRAC) assays measure the ability of a compound to reduce metal ions, providing another measure of its antioxidant potential. nih.gov

Receptor Binding Assays :

GABA-A Receptor Modulation : The interaction with the GABA-A receptor can be studied using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus laevis oocytes expressing specific receptor subtypes. mdpi.com These assays measure changes in GABA-induced chloride currents in the presence of the test compound.

Cell-Based Assays (e.g., Cell Proliferation, Viability, Apoptosis Induction)

The anticancer potential of derivatives of this compound has been investigated through various cell-based assays, with a particular focus on their effects on cell proliferation, the cell cycle, and the induction of cell death.

One notable derivative, 2-(Naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone (HL66), has been shown to inhibit the proliferation of M21 skin cancer cells. nih.gov Treatment with this compound leads to a distinct form of cell death characterized by the appearance of large cells with multiple micronuclei. nih.gov This cell death is caspase-independent and is accompanied by a failure of the cell to progress through the cell cycle, a phenomenon known as mitotic catastrophe. nih.gov

Further analysis of the cell cycle reveals that HL66 causes cell cycle arrest at the S and G2/M phases. nih.gov This blockage prevents cancer cells from proceeding to mitosis, ultimately inhibiting the growth of the tumor cell population. The induction of apoptosis, or programmed cell death, by quinazolinone derivatives is a key area of investigation, with many compounds designed to trigger this pathway in cancer cells. nih.govrsc.org In the case of HL66, the observed mitotic catastrophe represents a specific pathway leading to cell death that is distinct from classical apoptosis. nih.gov

CompoundCell LineObserved EffectCell Cycle Phase Arrest
2-(Naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone (HL66)M21 (Skin Cancer)Inhibition of proliferation; induction of mitotic catastrophe. nih.govS and G2/M phases. nih.gov
Table 1: Effects of a this compound Derivative in Cell-Based Assays.

Enzyme Inhibition Assays and IC50 Determination

The mechanism of action for many quinazolinone derivatives involves the inhibition of specific enzymes that are critical for cancer cell survival and proliferation. nih.govbezmialem.edu.tr For the derivative 2-(Naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone (HL66), the primary molecular targets appear to be microtubules and cyclin-dependent kinases (Cdks). nih.gov

Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome separation during cell division. nih.gov Molecular modeling and experimental evidence demonstrate that HL66 acts as a microtubule inhibitor. nih.gov Specifically, it functions as a tubulin-destabilizing agent, disrupting microtubule formation in a manner similar to the established anticancer agent vinblastine. nih.gov This disruption of microtubule dynamics is a proven strategy for cancer therapy.

In addition to its effects on microtubules, HL66 also interferes with cell cycle regulation by inhibiting the dephosphorylation of cyclin-dependent kinase 1 (Cdk1) on specific amino acid residues (Thr14 or Tyr15). nih.gov This inhibition prevents the formation of the Cdk1/cyclin B1 complex, which is a crucial step for a cell to enter mitosis. This action is directly linked to the observed cell cycle arrest at the G2/M phase. nih.gov While specific IC50 values for HL66 against these targets are not detailed in the provided research, its demonstrated activity highlights its potential as a dual inhibitor of microtubule formation and Cdk1 activation.

CompoundEnzyme/Protein TargetMechanism of Inhibition
2-(Naphthalene-1-yl)-6-pyrrolidinyl-4-quinazolinone (HL66)TubulinActs as a tubulin-destabilizing agent, disrupting microtubule formation. nih.gov
Cyclin-dependent kinase 1 (Cdk1)Inhibits dephosphorylation on Thr14 or Tyr15, preventing formation of the Cdk1/cyclin B1 complex. nih.gov
Table 2: Enzyme and Protein Targets of a this compound Derivative.

Microbial Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC) Determination)

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Research has shown that the inclusion of a naphthyl radical in the structure of quinazolin-4(3H)-one derivatives leads to pronounced antimicrobial activity, particularly against Gram-positive bacteria. eco-vector.com

Studies have demonstrated that compounds featuring a naphthyl group possess a bacteriostatic effect against significant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The proposed mechanism for this activity is linked to the increased hydrophobicity and lipophilicity conferred by the bulky naphthalene ring system. This property is believed to enhance the solubility of the compound within the bacterial cell membrane, facilitating its entry into the cell and interaction with intracellular targets. eco-vector.com While these studies confirm a clear antimicrobial effect, specific Minimum Inhibitory Concentration (MIC) values for this compound itself were not available in the reviewed literature. However, the consistent observation of activity in derivatives containing the naphthyl moiety underscores its importance for the antibacterial profile of this class of compounds.

Structure Activity Relationship Sar Studies for 6 Naphthalene 1 Yl 3h Quinazolin 4 One

Influence of Naphthalene (B1677914) Moiety at C-6 Position on Biological Activity Profiles

The presence of a bulky and lipophilic naphthalene ring at the C-6 position is expected to have a profound impact on the molecule's pharmacological properties. Compared to smaller substituents such as nitro or amino groups, the large surface area of the naphthalene moiety can facilitate enhanced van der Waals or π-π stacking interactions within a receptor's binding pocket. semanticscholar.org Studies on related 6-substituted quinazolines have shown that the nature of the group at this position is critical. For instance, the introduction of a 6-nitro group in the basic 3(H)-quinazolin-4-one scaffold resulted in remarkable antibacterial activity against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus. researchgate.netresearchgate.net This highlights the sensitivity of biological activity to substitutions at the C-6 position. While direct comparative data for the 6-naphthalene analog is limited, the principle that C-6 substitution drives activity is well-established. The replacement of a small, electron-withdrawing group like a nitro substituent with a large, aromatic system like naphthalene would fundamentally alter its interaction with biological macromolecules, potentially shifting its activity profile from antimicrobial to other areas such as anticancer or anti-inflammatory, domains where quinazolinones have also shown significant promise. semanticscholar.orgnih.gov

Table 1: Illustrative Impact of C-6 Substitution on Antibacterial Activity of Analogous Quinazolin-4-ones This table presents data from analogous compounds to demonstrate the principle of C-6 substitution effects.

Compound IDC-6 SubstituentBiological Activity ProfileReference
Analog A-HBaseline Activity researchgate.net
Analog B-NO₂Potent Antibacterial researchgate.netresearchgate.net
Analog C-NH₂Moderate Antibacterial researchgate.net
Hypothetical -Naphthalene Potentially altered activity (e.g., anticancer, anti-inflammatory) N/A

Impact of Substituents at the N-3 Position on Efficacy and Selectivity

For the 6-(naphthalene-1-yl)-3H-quinazolin-4-one scaffold, introducing substituents at the N-3 position would create a new vector for interaction with target proteins. For example, incorporating a phenyl ring or a substituted phenyl ring at N-3 can introduce additional aromatic interactions, potentially enhancing binding affinity. nih.gov Studies on various 2,3-disubstituted quinazolinones have demonstrated that the nature of the N-3 substituent is a determining factor for anti-inflammatory, analgesic, and antimicrobial activities. nih.govresearchgate.net For instance, a series of 3-(substituted)-2-phenyl-quinazolin-4(3H)-ones showed that variations at the N-3 position led to a wide range of anti-inflammatory potencies. This suggests that for the 6-naphthalene parent compound, N-3 modifications would be a viable strategy to fine-tune its biological effects, potentially enhancing potency against a specific target or improving its selectivity profile to reduce off-target effects.

Table 2: Representative SAR at the N-3 Position of Analogous 2-Methyl-Quinazolin-4-ones against Bacillus cereus This table uses data from analogous 2-methyl-quinazolin-4-one compounds to illustrate the principle of N-3 substitution effects.

Compound IDN-3 SubstituentZone of Inhibition (mm)Reference
Analog D3-(4'-Morpholino-phenyl)20 researchgate.net
Analog E3-(4'-Nitro-benzylideneamino)16 researchgate.net
Analog F3-(4'-Chloro-benzylideneamino)15 researchgate.net
Analog G3-(4'-Hydroxy-benzylideneamino)14 researchgate.net

Modulation of Activity by Substituents at the C-2 Position

The C-2 position of the quinazolin-4-one scaffold offers a third major avenue for structural modification to modulate biological activity. The versatility of this position allows for the introduction of a wide variety of functional groups, which can influence the molecule's electronic distribution and steric properties. Research has consistently shown that substituents at C-2 play a crucial role in defining the pharmacological profile of quinazolinone derivatives, including their anticancer and antimicrobial activities. nih.govnih.gov

In the context of this compound, modifying the C-2 position would allow for the exploration of new interaction spaces with biological targets. For example, introducing dithiocarbamate side chains at the C-2 position of quinazolin-4-ones has been shown to produce compounds with potent antiproliferative activity against various human cancer cell lines by targeting tubulin polymerization. nih.gov Similarly, the presence of a 2-methoxyphenyl group was found to be favorable for cytotoxic activity in another series of quinazolinones. nih.gov This indicates that for the 6-naphthalene scaffold, adding substituents at C-2 that can act as hydrogen bond donors or acceptors, or that can occupy specific hydrophobic pockets, could significantly enhance potency. The interplay between the bulky C-6 naphthalene group and various C-2 substituents would be critical in determining the optimal molecular architecture for a desired biological effect.

Table 3: Illustrative Antiproliferative Activity (IC₅₀) of C-2 Substituted Quinazolinone Analogs against HT29 Colon Cancer Cells This table presents data from analogous compounds to demonstrate the principle of C-2 substitution effects.

Compound IDC-2 Substituent Side ChainIC₅₀ (µM)Reference
Analog HDithiocarbamate A5.53 nih.gov
Analog IDithiocarbamate B7.96 nih.gov
Analog JDithiocarbamate C9.04 nih.gov

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt through the rotation of its single bonds. A molecule's specific 3D conformation is often critical for its ability to bind to a biological target, and identifying this "bioactive conformation" is a key goal of drug design. biomedres.us For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the quinazolinone core (a planar system) to the naphthalene ring (another planar system).

Computational Chemistry and Molecular Modeling of 6 Naphthalene 1 Yl 3h Quinazolin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed information about electron distribution, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and less stable. DFT calculations are frequently employed to determine these energy levels. For instance, studies on naphthalene (B1677914) have utilized DFT to calculate a HOMO-LUMO gap of approximately 4.75 eV. samipubco.com Theoretical investigations on various quinazolinone derivatives also highlight that the magnitude of the HOMO-LUMO gap reflects the molecule's potential bioactivity, with a smaller gap often correlating with increased charge transfer and biological interaction potential. researchgate.netresearchgate.net

In a study on structurally similar compounds, 3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its S-alkylated derivatives, DFT calculations were performed to analyze their electronic properties. The calculated HOMO-LUMO energy gaps for these analogs provide a valuable reference for predicting the reactivity of 6-(Naphthalene-1-yl)-3H-quinazolin-4-one.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one-8.73-5.013.72
2-(Methylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one-8.62-4.733.89
2-(Ethylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one-8.52-4.653.87
2-(Propylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one-8.49-4.603.89

This table presents DFT-calculated frontier orbital energies for naphthalenyl-quinazolinone analogs, as reported in a study on similar structures. researchgate.nettandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution across a molecule's surface. It is instrumental in predicting how a molecule will interact with other molecules, particularly biological targets like proteins. The map displays regions of varying electrostatic potential, typically color-coded: red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), blue signifies positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. researchgate.net

For a molecule like this compound, an MEP map would likely reveal a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group (C=O) in the quinazolinone ring. This high electron density makes it a prime site for hydrogen bonding interactions with amino acid residues in a protein's active site. researchgate.net The nitrogen atoms within the quinazolinone ring may also contribute to regions of negative potential. researchgate.net Conversely, the hydrogen atoms, particularly the one on the nitrogen at position 3 (N-H), would exhibit positive potential, marking them as potential hydrogen bond donors. The naphthalene and benzene (B151609) rings generally form regions of neutral or slightly negative potential, contributing to hydrophobic or π-stacking interactions.

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the specific interactions that stabilize the ligand-receptor complex. nih.gov

Docking algorithms calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a protein. A more negative score typically indicates a stronger, more stable interaction. iftmuniversity.ac.in

While docking studies for this compound are not specifically reported, research on the analogous 2-(Alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-ones provides valuable predictive data. These compounds were docked into the active site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The results demonstrated favorable binding energies, suggesting that the naphthalenyl-quinazolinone scaffold is well-suited for interaction with this kinase. researchgate.nettandfonline.com

CompoundBinding Energy (kcal/mol)
3-(Naphthalen-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one-6.83
2-(Methylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one-7.61
2-(Ethylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one-7.85
2-(Propylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one-8.08
2-(Butylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-one-8.49

Binding affinities for naphthalenyl-quinazolinone analogs docked against the VEGFR-2 protein, based on data from a study on similar structures. researchgate.nettandfonline.com

Beyond predicting binding affinity, docking simulations reveal the specific non-covalent interactions that anchor a ligand within the protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. Identifying these critical amino acid residues is essential for understanding the mechanism of action and for designing modifications to improve binding. nih.gov

In the docking study of naphthalenyl-quinazolinone analogs with VEGFR-2, several key interactions were identified. The quinazolinone core was observed forming hydrogen bonds with backbone atoms of critical residues like Cys919, while the naphthalene moiety engaged in hydrophobic interactions with residues such as Val848, Ala866, and Leu1035. researchgate.nettandfonline.com This indicates that both the heterocyclic quinazolinone system and the aromatic naphthalene group are crucial for effective binding.

CompoundInteracting Amino Acid Residues (VEGFR-2)Interaction Type
2-(Methylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-oneCys919, Asp1046Hydrogen Bond
Val848, Ala866, Leu1035Hydrophobic
2-(Ethylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-oneCys919, Asp1046Hydrogen Bond
Val848, Ala866, Leu1035Hydrophobic
2-(Propylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-oneCys919, Asp1046Hydrogen Bond
Val848, Ala866, Leu1035Hydrophobic

Summary of key molecular interactions between naphthalenyl-quinazolinone analogs and the VEGFR-2 active site, as identified in a molecular docking study on similar structures. researchgate.nettandfonline.com

The interaction between a ligand and a protein is not a rigid "lock-and-key" process. Often, the binding of a ligand can induce conformational changes in the protein, a concept known as "induced fit." These changes can range from minor side-chain rotations to significant movements of entire protein domains, which can be critical for biological function or inhibition. nih.gov

While specific studies detailing the conformational changes induced by this compound are not available, research on other enzyme inhibitors, including those targeting human prolyl-tRNA synthetase, has demonstrated how ligand binding can alter the conformation of key structural motifs. nih.gov For kinase inhibitors of the quinazoline (B50416) class, binding often stabilizes the protein in a specific inactive conformation, preventing it from carrying out its signaling function. Computational methods like molecular dynamics simulations are typically required to fully explore these dynamic changes, providing a more complete picture of the binding event than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling serves as a important tool in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For quinazolinone derivatives, QSAR studies have been pivotal in identifying key structural features that govern their therapeutic effects, such as anticancer properties. nih.govnih.gov

The development of robust QSAR models for quinazolinone derivatives involves a systematic process. Initially, a dataset of quinazolinone analogues with experimentally determined biological activities (e.g., IC50 values against a specific cancer cell line) is compiled. biointerfaceresearch.comfrontiersin.org The three-dimensional structures of these molecules are generated and optimized to calculate various molecular descriptors, which quantify the physicochemical, electronic, and topological properties of the compounds. nih.govresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) and machine learning-based techniques like Support Vector Machine (SVM), are then employed to create an equation that links the descriptors to the biological activity. biointerfaceresearch.comnih.gov The predictive power and robustness of the resulting QSAR model are rigorously assessed through internal and external validation techniques. nih.govresearchgate.net

Key statistical parameters used for model validation include the coefficient of determination (R²), which measures the goodness of fit; the cross-validated correlation coefficient (Q² or Q²_cv), which assesses the model's internal predictive ability; and the predictive squared correlation coefficient (R²_pred or R²_test), which evaluates the model's ability to predict the activity of an external set of compounds not used in model generation. nih.govresearchgate.netacs.org A reliable QSAR model typically exhibits high values for these parameters, indicating its suitability for predicting the activity of new compounds. nih.gov

Table 1: Representative Statistical Validation Parameters for Quinazolinone-Based QSAR Models

Model Type Statistical Parameter Typical Value Reference
2D-QSAR R² (Coefficient of Determination) 0.745 - 0.919 nih.govresearchgate.net
2D-QSAR Q²_cv (Cross-validated R²) 0.669 - 0.819 nih.govresearchgate.net
2D-QSAR R²_test (External Validation R²) 0.7907 - 0.941 nih.govresearchgate.net
3D-QSAR (CoMFA) 0.855 researchgate.netunar.ac.id
3D-QSAR (CoMFA) 0.570 researchgate.netunar.ac.id
3D-QSAR (CoMSIA) 0.895 researchgate.netunar.ac.id

This table presents a range of typical values reported in the literature for QSAR models developed for various series of quinazolinone derivatives. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods. frontiersin.orgresearchgate.net

Once a QSAR model is validated, it becomes a powerful predictive tool for designing novel analogues with potentially enhanced biological potency. researchgate.netunar.ac.id By analyzing the descriptors in the QSAR equation, researchers can identify which structural modifications are likely to increase activity. nih.gov For instance, the model might indicate that increasing hydrophobicity or adding hydrogen bond donors at specific positions on the quinazolinone scaffold, such as the C-6 position where the naphthalene group resides in the title compound, could lead to improved efficacy. nih.gov

This in silico screening approach allows for the virtual design of numerous new derivatives. The developed QSAR model is then used to predict their biological activity (e.g., pIC50) before committing to their chemical synthesis and biological testing. frontiersin.orgresearchgate.net This strategy significantly streamlines the drug discovery process, reducing time and costs by prioritizing the synthesis of the most promising candidates. nih.govacs.org Studies on quinazolinone derivatives have successfully used this approach to design new compounds with predicted activities superior to the initial template molecules. researchgate.netunar.ac.id

Table 2: Example of Predicted Biological Potency for Designed Quinazolinone Analogues

Compound Modification Predicted pIC50 Reference
Template Molecule C6-Aryl, N3-H 5.18 researchgate.net
Designed Analogue 1 C6-Aryl, N3-Alkyl 5.43 researchgate.net
Designed Analogue 2 C6-Aryl, N3-Substituted Alkyl 5.75 researchgate.net

This table is a representative example based on findings where a template molecule was modified to design new analogues with higher predicted anticancer activity (pIC50). researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Interactions

While QSAR provides valuable predictions of potency, Molecular Dynamics (MD) simulations offer a deeper understanding of the physical movements and interactions of a ligand-receptor complex over time. nih.gov For a compound like this compound, MD simulations can elucidate its binding stability and interaction dynamics within the active site of a target protein, such as a kinase like EGFR or VEGFR. nih.govnih.gov

An MD simulation begins with the docked pose of the ligand in the protein's binding site. The system is then solvated in a water box with ions to mimic physiological conditions. ekb.eg The simulation calculates the trajectories of atoms over a set period (e.g., nanoseconds), revealing the dynamic behavior of the complex. nih.govekb.eg

Several parameters are analyzed to interpret the simulation results. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the system; a stable complex will show RMSD values that plateau over time. nih.gov The Root Mean Square Fluctuation (RMSF) is calculated for each protein residue to identify flexible regions and those that are stabilized upon ligand binding. nih.govekb.eg

Furthermore, MD simulations allow for a detailed analysis of the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the ligand's position in the binding pocket. nih.govresearchgate.net The persistence of these interactions throughout the simulation is a strong indicator of binding affinity. nih.gov The naphthalene group of the title compound, for instance, would be expected to form stable hydrophobic or π-π stacking interactions within a corresponding pocket of the receptor. ekb.egnih.gov Finally, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the receptor. ekb.eg

Table 3: Key Analyses from Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Analysis Parameter Description Typical Findings for Stable Complexes
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions, indicating structural stability. Low and converging values (e.g., 1-3 Å) for the protein-ligand complex. nih.gov
RMSF (Root Mean Square Fluctuation) Indicates the flexibility of individual amino acid residues. Lower fluctuations in the binding site residues upon ligand interaction.
Hydrogen Bond Analysis Tracks the formation and duration of hydrogen bonds between ligand and receptor. Consistent hydrogen bonds maintained for a high percentage (>90%) of the simulation time. nih.gov
Binding Free Energy (e.g., MM/GBSA) Estimates the total energy of binding, correlating with binding affinity. Favorable (negative) binding free energy values. ekb.eg

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein maintains its folded integrity. ekb.eg |

These computational approaches provide a powerful, multi-faceted framework for understanding and optimizing the therapeutic potential of this compound and related compounds, guiding future drug design and development efforts.

Advanced Research Directions and Future Perspectives for 6 Naphthalene 1 Yl 3h Quinazolin 4 One

Rational Design and Synthesis of Novel Analogues with Enhanced Bioactivity

The rational design of novel analogues of 6-(naphthalene-1-yl)-3H-quinazolin-4-one is a key strategy to enhance its biological activity and selectivity. This approach relies on understanding the structure-activity relationships (SAR) of the quinazolinone core. nih.gov For the broader class of 4(3H)-quinazolinones, SAR studies have revealed that substitutions at the 2, 6, and 8 positions of the quinazoline (B50416) ring are critical in determining pharmacological activity. nih.gov

The naphthalene (B1677914) moiety at the 6-position of the parent compound offers a large, lipophilic surface that can be systematically modified to improve target engagement. Future research will likely focus on the introduction of various substituents on both the quinazolinone and naphthalene rings. For instance, the addition of electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. mdpi.com

A study on 6-aryl-4-anilino-quinazoline derivatives, which share a similar substitution pattern, demonstrated that modifications to the aryl group can significantly impact antiproliferative activity. mdpi.com For example, introducing a 4-hydroxy substitution on a phenyl ring at the 6-position resulted in a compound with higher potency than the reference drug afatinib (B358) in several cancer cell lines. mdpi.com This suggests that similar modifications to the naphthalene ring of this compound could yield analogues with improved efficacy.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of these new analogues. These in silico techniques can predict the binding affinity and activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates. nih.gov

Table 1: Potential Modifications for Analogue Synthesis

Modification SiteProposed SubstituentRationale
Naphthalene RingHydroxyl (-OH), Methoxy (-OCH3)Enhance hydrogen bonding capabilities
Naphthalene RingHalogens (F, Cl, Br)Modulate lipophilicity and electronic properties
Quinazolinone C2-positionSmall alkyl or aryl groupsExplore steric and electronic effects on target binding
Quinazolinone N3-positionSubstituted phenyl ringsInvestigate impact on overall conformation and activity

Exploration of Multi-Target Directed Ligands Based on the Quinazolinone Scaffold

The complexity of diseases such as cancer and neurodegenerative disorders has highlighted the limitations of the "one drug, one target" approach. rsc.org Consequently, the development of multi-target directed ligands (MTDLs), which can modulate multiple biological targets simultaneously, has emerged as a promising therapeutic strategy. nih.govekb.eg The quinazoline scaffold is well-suited for the design of MTDLs due to its ability to interact with a variety of biological targets, including protein kinases, microtubules, and various enzymes. nih.govnih.gov

For instance, quinazoline derivatives have been successfully developed as inhibitors of multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, which are crucial in cancer angiogenesis and progression. nih.govmdpi.com The design of MTDLs based on this compound could involve incorporating pharmacophores known to interact with other relevant cancer targets. This could lead to synergistic effects, reduced likelihood of drug resistance, and improved therapeutic outcomes. nih.gov

In the context of Alzheimer's disease, quinazoline derivatives have been explored as MTDLs targeting both cholinesterases and β-amyloid aggregation. The bulky naphthalene group of this compound could be functionalized to interact with the peripheral anionic site of acetylcholinesterase, while the quinazolinone core could target the catalytic site or inhibit amyloid-β plaque formation.

Table 2: Potential Multi-Targeting Strategies for Quinazolinone Derivatives

Disease AreaPrimary TargetSecondary Target(s)
CancerEGFRVEGFR, PDGFR, Tubulin
Alzheimer's DiseaseAcetylcholinesteraseBACE-1, Amyloid-β aggregation
InflammationCOX-25-LOX, Pro-inflammatory cytokines

Development of Quinazolinone Hybrid Molecules

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with enhanced biological activity or a modified pharmacological profile. nih.govnih.gov This approach has been successfully applied to the quinazolinone scaffold to develop novel therapeutic agents. nih.govrsc.org

The development of hybrid molecules incorporating this compound could involve linking it to other heterocyclic systems known for their biological activities, such as pyrazole, triazole, or thiazolidinone. rsc.orgrsc.org For example, quinazolinone-triazole hybrids have shown promising anticancer activity. rsc.org A hybrid of this compound with a triazole moiety could potentially exhibit enhanced cytotoxicity and a broader spectrum of activity.

Another approach is to create hybrid molecules that combine the quinazolinone core with a natural product. This strategy aims to leverage the potent biological activity and unique chemical scaffolds of natural products to create novel drug candidates with improved properties.

Investigation into the Application of this compound as Chemical Biology Probes

Chemical biology probes are small molecules used to study and manipulate biological systems. ox.ac.uk An effective probe should exhibit high potency and selectivity for its target and can be modified to incorporate reporter tags, such as fluorescent dyes or affinity labels, for target identification and visualization. rsc.org The quinazolinone scaffold has shown potential for the development of such probes. rsc.orgrsc.org

The inherent fluorescence of some quinazolinone derivatives makes them attractive candidates for developing fluorescent probes for bioimaging. rsc.orgrsc.org The extended aromatic system of the naphthalene group in this compound may confer favorable photophysical properties that could be exploited for this purpose. By introducing appropriate functional groups, it may be possible to develop fluorescent probes that are sensitive to changes in the cellular microenvironment, such as pH or viscosity. rsc.org

Furthermore, analogues of this compound could be designed as affinity-based probes for target identification. This would involve incorporating a reactive group, such as a photo-affinity label, that can form a covalent bond with the biological target upon activation. Subsequent proteomic analysis can then be used to identify the target protein(s). This approach would be invaluable for elucidating the mechanism of action of this class of compounds and for discovering new therapeutic targets.

Quinazolinone derivatives have also been used to develop fluorescent probes for specific biological targets, such as α1-adrenergic receptors. nih.gov This suggests that this compound could be similarly modified to create probes for other G protein-coupled receptors or enzymes. The development of such probes would provide powerful tools for studying the role of these targets in health and disease.

Q & A

Q. What are the common synthetic routes for 6-(Naphthalene-1-yl)-3H-quinazolin-4-one?

The synthesis of this compound typically involves:

  • Condensation reactions : Reacting 2-aminobenzamide derivatives with aldehydes (e.g., 1-naphthaldehyde) under basic conditions (e.g., NaOH in ethanol), yielding ~85% .
  • Heterogeneous catalysis : Using solid acid catalysts to promote cyclization, achieving similar yields (85%) under milder conditions .
  • Oxidative coupling : Employing green chemistry principles (e.g., t-BuONa, O₂ as oxidant, 120°C) to couple benzyl alcohol derivatives with 2-aminobenzamide, yielding up to 84% .

Q. Table 1. Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYieldReference
CondensationNaOH, 1-naphthaldehyde85%
Heterogeneous catalysisSolid acid catalyst85%
Oxidative couplingt-BuONa, O₂, 120°C84%

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the naphthalene moiety (δ 7.5–8.5 ppm for aromatic protons) and the quinazolinone core (C=O peak at ~165–170 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+1]⁺ at m/z 275) and fragmentation patterns validate the molecular weight .
  • IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .

Q. What biological activities are reported for quinazolin-4-one derivatives?

Related compounds exhibit:

  • Anticancer activity : Cytotoxicity against MCF-7 and PC3 cell lines in analogs with sulfur-containing substituents .
  • Anti-inflammatory effects : Derivatives like 3-butyl-2-substituted quinazolin-4-ones show higher potency than diclofenac sodium in carrageenan-induced edema models .
  • Analgesic properties : Hydrazine-linked derivatives (e.g., AS3) demonstrate significant pain relief in acetic acid-induced writhing tests .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Optimization strategies include:

  • Catalyst screening : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce side reactions compared to homogeneous bases .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps, while ethanol minimizes byproducts in green synthesis .
  • Temperature control : Maintaining 120°C in oxidative coupling prevents decomposition of thermally sensitive intermediates .

Q. What computational methods predict the biological activity of quinazolin-4-one derivatives?

  • Molecular docking : Simulations with cyclooxygenase-2 (COX-2) or EGFR kinases identify binding affinities, correlating with anti-inflammatory/anticancer activity .
  • QSAR models : Electronic parameters (e.g., logP, dipole moment) predict bioavailability; bulky substituents (e.g., naphthalene) enhance membrane permeability .

Q. How can researchers resolve contradictions in reported biological data?

  • Assay validation : Cross-test cytotoxicity using the SRB assay (sulforhodamine B), which provides reliable protein-content measurements across cell densities .
  • Structural analogs : Compare activities of closely related compounds (e.g., 6-substituted vs. 2-vinyl derivatives) to isolate substituent effects .
  • Dose-response studies : Establish IC₅₀ values to account for potency variations between studies .

Q. What are the structure-activity relationships (SAR) for this compound?

  • Naphthalene group : Enhances π-π stacking with hydrophobic enzyme pockets, improving anticancer activity .
  • Quinazolinone core : The C=O and N3 positions are critical for hydrogen bonding with targets like COX-2 .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 2-position increase anti-inflammatory potency but may raise toxicity .

Q. Table 2. Activity Trends in Quinazolin-4-one Derivatives

SubstituentActivity HighlightReference
6-NaphthaleneAnticancer (MCF-7)
2-HydrazineAnalgesic (AS3 derivative)
3-ButylAnti-inflammatory (AS2)

Q. What green chemistry approaches are applicable to synthesize this compound?

  • Oxidative coupling : Uses O₂ as a benign oxidant instead of toxic agents like KMnO₄, reducing waste .
  • Solvent-free conditions : Microwave-assisted synthesis minimizes solvent use while accelerating reaction rates .
  • Biocatalysis : Lipases or laccases catalyze key steps under ambient conditions, though yields require optimization .

Q. Methodological Notes

  • Data interpretation : Always cross-reference NMR/MS data with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .
  • Biological assays : Use positive controls (e.g., diclofenac for anti-inflammatory tests) to normalize activity data across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.